2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
Description
Properties
CAS No. |
920537-59-3 |
|---|---|
Molecular Formula |
C18H16INOS |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H16INOS/c1-12-13-6-3-5-9-17(13)22-16(12)10-11-20-18(21)14-7-2-4-8-15(14)19/h2-9H,10-11H2,1H3,(H,20,21) |
InChI Key |
WHZBOVFRGROHDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Benzothiophene Intermediate
A benzothiophene derivative is synthesized or sourced as the starting material. Common methods include:
- Reacting a carboxylic acid derivative with a halomethylbenzothiophene under basic conditions to form benzothiophene intermediates.
- Alternatively, benzothiophene aldehydes or ketones can be condensed with carboxylic acids under acidic or basic conditions to form unsaturated intermediates, followed by catalytic hydrogenation.
Step 2: Functionalization of Benzothiophene
The benzothiophene intermediate undergoes methylation at the 3-position using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Step 3: Coupling with Benzamide
The functionalized benzothiophene is coupled with a benzamide precursor. This step typically involves:
- Activation of the benzamide group using coupling agents like carbodiimides (e.g., DCC) or phosphonium salts (e.g., PyBOP).
- Reaction with the benzothiophene derivative under controlled conditions to form the desired amide bond.
Optimization Techniques
To maximize yield and purity, several techniques are employed:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for iodination due to their ability to stabilize intermediates.
- Temperature Control : Reactions are typically conducted at moderate temperatures (50–80°C) to prevent decomposition.
- Catalysis : Use of transition-metal catalysts (e.g., palladium complexes) can enhance specific bond formations during coupling steps.
Challenges in Synthesis
The preparation of this compound presents challenges such as:
- Controlling regioselectivity during iodination.
- Preventing side reactions like overoxidation or polymerization.
- Ensuring high purity for biological applications.
Data Table: Key Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The benzamide and benzothiophene moieties can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are used in the presence of ligands and bases like triethylamine.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the benzamide and benzothiophene moieties.
Coupling Reactions: Products include more complex organic molecules with extended conjugation or additional functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds similar to 2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide exhibit promising anticancer properties. For instance, derivatives of benzothiophene have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The incorporation of iodine may enhance the compound's efficacy by improving its interaction with biological targets, such as protein kinases involved in cancer progression .
Antiviral Properties
Research indicates that certain benzothiophene derivatives possess antiviral activity against various viruses, including hepatitis C and influenza viruses. The structural attributes of 2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide could be optimized for antiviral activity through modifications that enhance its binding affinity to viral proteins or host cell receptors .
Neuropharmacology
The compound's structural similarity to known neuropharmacological agents suggests potential applications in treating neurological disorders. Compounds with similar frameworks have been evaluated for their effects on neurotransmitter receptors, particularly dopamine receptors, which are critical in conditions such as schizophrenia and Parkinson's disease. The iodine substitution may influence receptor selectivity and binding properties .
Several case studies highlight the efficacy of benzothiophene derivatives, including those structurally related to 2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide:
-
Case Study on Anticancer Activity :
- A study demonstrated that a series of benzothiophene derivatives showed sign
Mechanism of Action
The mechanism of action of 2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can bind to the active site of enzymes, inhibiting their activity. The benzothiophene moiety can interact with receptor sites, modulating their signaling pathways. These interactions lead to the compound’s biological effects, such as anti-cancer or anti-inflammatory activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The target compound’s structural uniqueness lies in its 2-iodo substituent and benzothiophene-containing side chain . Below is a comparison with structurally related benzamides:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The benzothiophene group in the target compound likely increases lipophilicity compared to analogs with polar substituents (e.g., hydroxy in or nitro in ). This may enhance blood-brain barrier penetration or cellular uptake but reduce solubility .
- Metabolic Stability : The benzothiophene moiety may resist oxidative metabolism better than benzimidazole () or thiadiazole () derivatives due to its fused aromatic system .
Biological Activity
2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is a synthetic organic compound classified as a benzamide. Its structure features an iodine atom, a benzamide group, and a benzothiophene moiety, which contribute to its unique biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 920537-59-3 |
| Molecular Formula | C18H16INOS |
| Molecular Weight | 421.3 g/mol |
| IUPAC Name | 2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide |
| Canonical SMILES | CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=CC=CC=C3I |
The biological activity of 2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide primarily stems from its interaction with specific molecular targets, such as enzymes and receptors. The benzamide moiety can inhibit enzyme activity by binding to their active sites, while the benzothiophene part may modulate receptor signaling pathways. This dual interaction potentially leads to anti-cancer and anti-inflammatory effects.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
-
Anti-Cancer Activity :
- In vitro studies have shown that 2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide exhibits cytotoxic effects against several cancer cell lines, including breast cancer and osteosarcoma cells. The mechanism involves the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways related to cell survival and death.
-
Anti-Inflammatory Effects :
- The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting potential use in treating inflammatory diseases.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Case Study 1 : A study involving human breast cancer cells (MCF-7) showed that treatment with varying concentrations of 2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM.
- Case Study 2 : In an animal model of arthritis, administration of the compound significantly reduced paw swelling and pain scores compared to control groups, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
To understand the uniqueness of 2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Iodo-N-methylbenzamide | Lacks benzothiophene moiety | Limited anti-cancer activity |
| N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide | No iodine atom | Exhibits moderate anti-inflammatory properties |
Q & A
Q. What are the recommended synthetic strategies for 2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide in academic research?
- Methodological Answer : Synthesis typically involves coupling 3-methyl-1-benzothiophen-2-ylethylamine with 2-iodobenzoyl chloride under Schotten-Baumann conditions (e.g., dichloromethane/water with NaHCO₃ as base). Key steps include:
- Step 1 : Activation of the acyl chloride (if not commercially available) using thionyl chloride or oxalyl chloride.
- Step 2 : Dropwise addition of the amine to the acyl chloride at 0–5°C to minimize side reactions.
- Step 3 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient).
Reaction optimization requires stoichiometric control (1:1.2 amine-to-acyl chloride ratio) and TLC monitoring (Rf ~0.5 in 3:1 hexane:ethyl acetate) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- 1H/13C NMR : Confirm amide bond formation (δ ~8.0–8.3 ppm for aromatic protons adjacent to iodine; δ ~165–170 ppm for carbonyl carbons).
- IR Spectroscopy : Detect amide C=O stretches (~1640–1680 cm⁻¹) and C-I vibrations (~500–600 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~450–460).
- Elemental Analysis : Ensure stoichiometric purity (±0.3% deviation from theoretical C/H/N/S values) .
Q. How is solubility assessed for this compound in preclinical studies?
- Methodological Answer : Solubility is quantified via shake-flask method:
- Prepare saturated solutions in PBS (pH 7.4), DMSO, and ethanol.
- Filter (0.22 μm) and analyze supernatant via UV-Vis (λmax ~270 nm).
- Compare with standard curves. For low solubility (<1 mg/mL), use co-solvents (e.g., 10% Cremophor EL) or nanoformulation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing cyclization during amide bond formation?
- Methodological Answer : Competing intramolecular cyclization is minimized by:
- Dilute conditions (0.1–0.5 M) to favor intermolecular acylation.
- Bulky solvents (toluene) and low temperatures (0–5°C) to slow cyclization kinetics.
- Catalytic DMAP (5 mol%) to enhance acylation efficiency.
Monitor reaction progress via HPLC (C18 column, acetonitrile/water) to quantify cyclized byproduct (<5% yield) .
Q. What methodologies resolve discrepancies between computational predictions and experimental solubility data?
- Methodological Answer : Discrepancies often arise from unmodeled crystal packing. Strategies include:
- X-ray crystallography : Determine solid-state structure and compare with DFT-optimized geometries.
- Hansen solubility parameters : Experimentally derived via turbidimetry in solvent blends (e.g., DMSO/water).
- DSC/TGA : Identify polymorphs affecting solubility (e.g., melt-endotherm shifts >5°C indicate new forms) .
Q. How should researchers approach SAR studies when modifying the iodo substituent?
- Methodological Answer : Systematic SAR involves:
- Analog synthesis : Replace iodine with Br, Cl, or CF₃ via Ullmann coupling or nucleophilic substitution.
- Biological assays : Test kinase inhibition (IC50 via ELISA) and correlate with electronic (Hammett σ) and steric (Es) parameters.
- Computational docking : AutoDock Vina to predict binding affinity changes (ΔG ±1.5 kcal/mol) relative to iodine’s van der Waals interactions .
Data Contradiction Analysis
Q. How to address inconsistent bioactivity results across cell lines?
- Methodological Answer : Contradictions may stem from cell-specific metabolism or off-target effects. Validate via:
- Metabolic stability assays : Incubate compound with liver microsomes (human/rat) and quantify degradation (LC-MS).
- Target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions.
- Orthogonal assays : Confirm activity via Western blot (phosphorylation inhibition) alongside cell viability (MTT) .
Q. What steps validate purity when NMR and HPLC data conflict?
- Methodological Answer : Conflicting data suggest undetected impurities. Resolve via:
- 2D NMR (HSQC/HMBC) : Assign all protons/carbons to confirm structure.
- LC-HRMS : Detect trace impurities (e.g., acyl chloride intermediates) with <0.1% abundance.
- Iodine elemental analysis : Ensure stoichiometric iodine content (±0.1%) via ICP-MS .
Safety and Compliance
Q. What safety protocols are critical for handling iodinated benzamides?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and UV-protective goggles.
- Waste disposal : Separate halogenated waste in amber glass containers; incinerate at >1000°C to prevent iodide emissions.
- Spill management : Absorb with vermiculite, neutralize with 10% sodium thiosulfate, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
